molecular formula C7H16N2O B13192177 4-Amino-2-(azetidin-3-yl)butan-2-ol

4-Amino-2-(azetidin-3-yl)butan-2-ol

Cat. No.: B13192177
M. Wt: 144.21 g/mol
InChI Key: VHWVNEBDWBAOQN-UHFFFAOYSA-N
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Description

4-Amino-2-(azetidin-3-yl)butan-2-ol is a compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol It is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom

Preparation Methods

The synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Chemical Reactions Analysis

4-Amino-2-(azetidin-3-yl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and molecular iodine for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of azetidin-2-ones with sodium borohydride can lead to the formation of 2,3-disubstituted 1-arylazetidines .

Mechanism of Action

The mechanism of action of 4-Amino-2-(azetidin-3-yl)butan-2-ol involves its interaction with molecular targets such as GABA receptors. As a structural analogue of GABA, it can modulate the activity of these receptors, influencing various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic settings.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-amino-2-(azetidin-3-yl)butan-2-ol

InChI

InChI=1S/C7H16N2O/c1-7(10,2-3-8)6-4-9-5-6/h6,9-10H,2-5,8H2,1H3

InChI Key

VHWVNEBDWBAOQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CNC1)O

Origin of Product

United States

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